molecular formula C12H14N2O B12587845 1-Azabicyclo[2.2.2]octane, 3-(5-isoxazolylethynyl)- CAS No. 651314-59-9

1-Azabicyclo[2.2.2]octane, 3-(5-isoxazolylethynyl)-

Katalognummer: B12587845
CAS-Nummer: 651314-59-9
Molekulargewicht: 202.25 g/mol
InChI-Schlüssel: IXXMZCBGCVQBMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Azabicyclo[2.2.2]octane, 3-(5-isoxazolylethynyl)- is a complex organic compound featuring a bicyclic structure with a nitrogen atom and an isoxazole ring. This compound is part of the azabicyclo family, known for their unique structural properties and significant potential in various scientific fields.

Vorbereitungsmethoden

The synthesis of 1-Azabicyclo[2.2.2]octane, 3-(5-isoxazolylethynyl)- involves multiple steps, starting with the preparation of the azabicyclo[2.2.2]octane core. This can be achieved through various synthetic routes, including:

Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity, often employing catalysts and specific reaction conditions to facilitate the process.

Analyse Chemischer Reaktionen

1-Azabicyclo[2.2.2]octane, 3-(5-isoxazolylethynyl)- undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with modified functional groups.

Wissenschaftliche Forschungsanwendungen

1-Azabicyclo[2.2.2]octane, 3-(5-isoxazolylethynyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-Azabicyclo[2.2.2]octane, 3-(5-isoxazolylethynyl)- involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .

Vergleich Mit ähnlichen Verbindungen

1-Azabicyclo[2.2.2]octane, 3-(5-isoxazolylethynyl)- can be compared with other similar compounds, such as:

The uniqueness of 1-Azabicyclo[2.2.2]octane, 3-(5-isoxazolylethynyl)- lies in its specific structural features and the presence of the isoxazole ring, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

651314-59-9

Molekularformel

C12H14N2O

Molekulargewicht

202.25 g/mol

IUPAC-Name

5-[2-(1-azabicyclo[2.2.2]octan-3-yl)ethynyl]-1,2-oxazole

InChI

InChI=1S/C12H14N2O/c1(2-12-3-6-13-15-12)11-9-14-7-4-10(11)5-8-14/h3,6,10-11H,4-5,7-9H2

InChI-Schlüssel

IXXMZCBGCVQBMK-UHFFFAOYSA-N

Kanonische SMILES

C1CN2CCC1C(C2)C#CC3=CC=NO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.